molecular formula C10H15BO4 B1418549 (2-(2-Ethoxyethoxy)phenyl)boronic acid CAS No. 279262-56-5

(2-(2-Ethoxyethoxy)phenyl)boronic acid

Cat. No. B1418549
M. Wt: 210.04 g/mol
InChI Key: VXRUZTFMTDDRAR-UHFFFAOYSA-N
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Description

“(2-(2-Ethoxyethoxy)phenyl)boronic acid” is a type of boronic acid. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . This compound has a molecular formula of C10H15BO4 and a molecular weight of 210.04 g/mol.


Molecular Structure Analysis

Boronic acids, including “(2-(2-Ethoxyethoxy)phenyl)boronic acid”, can exist as a monomer, dimer (anhydride R 2 BOBR 2), or cyclic trimer ([R 2 BOH] 3), in solution or the solid state, depending on the substitution pattern of the R group . The specific molecular structure of “(2-(2-Ethoxyethoxy)phenyl)boronic acid” is not provided in the retrieved papers.

Scientific Research Applications

Boronic Acids in Medical Research

Boronic acids, including phenylboronic acid derivatives, have been researched for their potential in medical applications. For example, boronic acid compounds have been evaluated for their role in the treatment of Alzheimer's disease. Certain boronic compounds have shown the ability to reduce amyloid accumulation and neuroinflammation in both in vitro and in vivo models of Alzheimer's disease. Studies suggest that these compounds could potentially decrease amyloid plaque burden, reduce neuroinflammation, prevent neuronal death, and preserve memory function in disease models (Maiti et al., 2020).

Boronic Acids in Diagnostic and Therapeutic Applications

Boronic acids have been explored for their diagnostic and therapeutic applications, particularly in the development of sensors and drug delivery systems. For instance, phenylboronic acid-functionalized nanostructured lipid carriers have been investigated for their mucoadhesive properties in ocular drug delivery, showing promising potential for treating anterior eye diseases like dry eye syndrome (Tan et al., 2019).

properties

IUPAC Name

[2-(2-ethoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6,12-13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRUZTFMTDDRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCOCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656066
Record name [2-(2-Ethoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-Ethoxyethoxy)phenyl)boronic acid

CAS RN

279262-56-5
Record name [2-(2-Ethoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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